molecular formula C17H15N B7431644 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine

2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine

Cat. No. B7431644
M. Wt: 233.31 g/mol
InChI Key: QEYVDFAUGMTFND-UHFFFAOYSA-N
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Description

2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine, also known as THN-EE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and materials science. In medicinal chemistry, 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has been investigated as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In neuropharmacology, 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has been shown to modulate the activity of certain neurotransmitters, leading to potential applications in the treatment of psychiatric disorders such as depression and anxiety. In materials science, 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has been studied for its potential use in organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine is not fully understood, but it is believed to act as a modulator of certain neurotransmitters, including dopamine and serotonin. 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, neuroprotective effects, and antioxidant properties. 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has several advantages for lab experiments, including its high purity and good yields during synthesis. However, 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine can be difficult to work with due to its low solubility in water and some organic solvents. Additionally, 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has not been extensively studied in vivo, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for research on 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine, including further investigation of its potential therapeutic applications in neurodegenerative diseases, psychiatric disorders, and other conditions. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine and its effects on neurotransmitter activity and other physiological processes. Finally, research on the synthesis and properties of 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine derivatives may lead to the development of new and improved compounds with even greater potential for various applications.

Synthesis Methods

The synthesis of 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine involves the reaction of 2-bromo pyridine and 5,6,7,8-tetrahydronaphthalene-1-bromoethyne in the presence of a palladium catalyst. This method yields 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine in good yields and high purity, making it suitable for various research applications.

properties

IUPAC Name

2-[2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethynyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-2-10-17-14(6-1)7-5-8-15(17)11-12-16-9-3-4-13-18-16/h3-5,7-9,13H,1-2,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYVDFAUGMTFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C#CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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